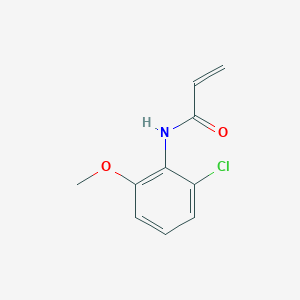

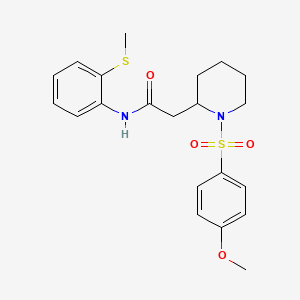

![molecular formula C23H27FN2O5S B2412715 N-{[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-methionine CAS No. 957020-45-0](/img/structure/B2412715.png)

N-{[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-methionine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-methionine is a complex organic compound characterized by the presence of a fluorinated phenyl group, dihydroisoquinoline structure, and methionine residue. This compound’s unique structural motifs suggest its potential for various applications in medicinal chemistry, pharmaceutical research, and industrial processes.

Synthetic Routes and Reaction Conditions

Starting Materials: : Typically involves 1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline and L-methionine.

Reaction Steps: : Initial coupling between the dihydroisoquinoline derivative and L-methionine.

Conditions: : The reaction generally requires the presence of a coupling agent, like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in an aprotic solvent such as dichloromethane, at a controlled temperature (room temperature or slightly elevated).

Industrial Production Methods: : The large-scale synthesis may involve optimized reaction parameters such as continuous flow chemistry to enhance yield and purity. The industrial process would also integrate purification steps including recrystallization or chromatography.

Types of Reactions

Oxidation: : The compound can undergo oxidation at the methionine sulfur moiety, forming sulfoxide or sulfone derivatives.

Reduction: : Hydrogenation of the dihydroisoquinoline ring can yield tetrahydroisoquinoline derivatives.

Substitution: : The fluorophenyl ring might participate in nucleophilic aromatic substitution (SNAr) reactions.

Common Reagents and Conditions

Oxidation: : Using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA).

Reduction: : Utilizing hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) catalyst.

Substitution: : Sodium methoxide (NaOMe) in methanol (MeOH).

Major Products

Oxidation: : Sulfoxide or sulfone analogs.

Reduction: : Tetrahydroisoquinoline derivatives.

Substitution: : Substituted fluorophenyl derivatives.

Applications De Recherche Scientifique

This compound plays a significant role in:

Chemistry: : Serving as a versatile synthetic intermediate for constructing complex molecules.

Biology: : Potentially acting as a biochemical probe to study protein interactions and enzymatic mechanisms.

Medicine: : Investigated for its pharmacological properties, possibly as a prodrug or active pharmaceutical ingredient (API).

Industry: : Utilized in the development of specialty chemicals and advanced materials.

Mécanisme D'action

The compound’s mechanism is thought to involve:

Molecular Targets: : Binding to specific enzymes or receptors due to its structural affinity.

Pathways: : Modulation of biochemical pathways involving methionine metabolism or isoquinoline interaction sites.

Similar Compounds

N-{[1-(4-chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-methionine: .

N-{[1-(4-methylphenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-methionine: .

Uniqueness

Fluorine Atom: : The fluorinated variant might exhibit distinct pharmacokinetic properties, such as improved metabolic stability and membrane permeability.

Versatility: : The combination of fluorophenyl and methionine moieties offers unique reactivity patterns and biological interactions.

There you have it! A deep dive into the fascinating world of N-{[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-methionine. Hope you enjoyed the tour!

Propriétés

IUPAC Name |

(2S)-2-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN2O5S/c1-30-19-12-15-8-10-26(23(29)25-18(22(27)28)9-11-32-3)21(17(15)13-20(19)31-2)14-4-6-16(24)7-5-14/h4-7,12-13,18,21H,8-11H2,1-3H3,(H,25,29)(H,27,28)/t18-,21?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPYLMHPWKBJRP-YMXDCFFPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(N(CCC2=C1)C(=O)NC(CCSC)C(=O)O)C3=CC=C(C=C3)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(N(CCC2=C1)C(=O)N[C@@H](CCSC)C(=O)O)C3=CC=C(C=C3)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2412633.png)

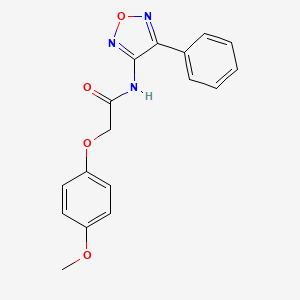

![methyl 2-(2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate](/img/structure/B2412637.png)

![(5-chloro-2-methoxyphenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone](/img/structure/B2412645.png)

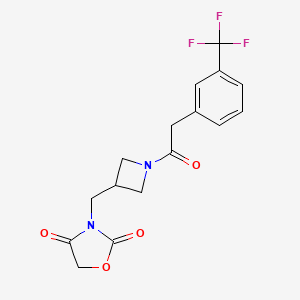

![N-(2-ethylphenyl)-2-({9-[(4-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2412648.png)

![Ethyl 2-(acetylamino)-6-bromo-7-[(chloroacetyl)oxy]-1-benzothiophene-3-carboxylate](/img/structure/B2412652.png)

![N,N'-(ethane-1,2-diyl)bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide)](/img/structure/B2412653.png)